3-Bromo-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula and a molecular weight of 257.01 g/mol. It is classified as a fluorinated aromatic alcohol and phenol. This compound features a bromine substituent at the third position and a trifluoromethoxy group at the fifth position of the phenolic ring, making it a valuable building block in organic synthesis and medicinal chemistry. The compound has various applications in scientific research, particularly in the development of pharmaceuticals and specialty chemicals .
The synthesis of 3-Bromo-5-(trifluoromethoxy)phenol typically involves the bromination of 5-(trifluoromethoxy)phenol. This reaction can be conducted using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. Controlled temperatures and catalysts are often necessary to achieve selective bromination.
The molecular structure of 3-Bromo-5-(trifluoromethoxy)phenol can be represented by its structural formula, which highlights the positions of the bromine and trifluoromethoxy groups on the phenolic ring:
3-Bromo-5-(trifluoromethoxy)phenol is involved in several chemical reactions:
The mechanism of action for 3-Bromo-5-(trifluoromethoxy)phenol is influenced by its structural features:
3-Bromo-5-(trifluoromethoxy)phenol has several significant applications:
This compound's versatility makes it an essential component in various fields, including medicinal chemistry, materials science, and chemical manufacturing.
The systematic chemical name 3-Bromo-5-(trifluoromethoxy)phenol precisely defines this compound's molecular architecture according to IUPAC nomenclature rules. The core structure consists of a phenol ring substituted at the 3-position with a bromine atom and at the 5-position with a trifluoromethoxy group (-OCF₃). This arrangement creates a meta-substituted pattern that significantly influences the compound's electronic distribution and reactivity. The phenol group provides an acidic proton (pKa ~10) capable of hydrogen bonding, while the strongly electron-withdrawing -OCF₃ group substantially reduces electron density at the ortho and para positions relative to itself. This electronic asymmetry creates distinct reactivity zones within the molecule, with the bromine atom positioned to serve as a site for metal-catalyzed coupling reactions [2] .
Table 1: Key Identifiers of 3-Bromo-5-(trifluoromethoxy)phenol
Identifier | Value |
---|---|
CAS Number | 1025718-84-6 |
Molecular Formula | C₇H₄BrF₃O |
Molecular Weight | 241.01 g/mol |
SMILES | OC1=CC(Br)=CC(C(F)(F)F)=C1 |
InChI Key | BWJBVICFLRSNNM-UHFFFAOYSA-N |
MDL Number | MFCD11041083 |
PubChem CID | 21079740 |
Computational analyses reveal essential physicochemical characteristics that define the compound's behavior in biological and synthetic contexts. The topological polar surface area (TPSA) of 20.23 Ų indicates moderate polarity, while the octanol-water partition coefficient (log P) values predicted through multiple methods consistently demonstrate significant lipophilicity, with consensus Log Po/w at 3.13. This lipophilic character facilitates membrane permeability in biological systems and solubility in organic solvents. Water solubility predictions place this compound in the "soluble" classification with calculated values ranging from 0.0583 mg/mL to 0.14 mg/mL across different predictive models. These computational assessments align with observed handling properties and provide insight into the compound's behavior in reaction media and biological environments [2].
Table 2: Computational Physicochemical Properties
Property | Value | Prediction Method |
---|---|---|
Lipophilicity (Log Po/w) | ||
Consensus Log P | 3.13 | Average of methods |
iLOGP | 1.83 | In-house physics-based |
XLOGP3 | 3.14 | Atomistic/knowledge-based |
Water Solubility | ||
Log S (ESOL) | -3.62 | Topological method |
Solubility | 0.0583 mg/mL | ESOL prediction |
Log S (Ali) | -3.23 | Topological method |
Pharmacokinetics | ||
GI absorption | High | BOILED-Egg model |
BBB permeant | Yes | BOILED-Egg model |
CYP1A2 inhibitor | Yes | SVM model |
The emergence of halogenated trifluoromethoxy phenols as valuable synthetic intermediates represents a convergence of multiple chemical innovations. The development pathway for compounds like 3-Bromo-5-(trifluoromethoxy)phenol began with fundamental research into fluorine chemistry during the mid-20th century, when pioneers established reliable methods for introducing fluorine atoms and fluorinated groups into aromatic systems. The trifluoromethoxy group (-OCF₃) gained particular attention due to its exceptional electron-withdrawing properties (σpara = 0.35) combined with high lipophilicity parameters (π = 1.04), which together create a unique combination of electronic and steric effects not achievable with other substituents. This combination proved especially valuable in pharmaceutical and agrochemical design, where the trifluoromethoxy group could simultaneously modulate biological activity, metabolic stability, and bioavailability [6].
The specific development of brominated trifluoromethoxyphenols accelerated with advances in regioselective bromination techniques and improved methodologies for introducing the -OCF₃ group onto pre-functionalized phenolic systems. A significant milestone occurred when specialty chemical suppliers recognized the research value of these building blocks. By 2010, compounds like 3-Bromo-5-(trifluoromethoxy)phenol became commercially available through major suppliers including Sigma-Aldrich (catalog number CDS023374) and Ambeed, specifically targeting medicinal chemistry and materials science applications. This commercial availability facilitated broader investigation into the compound's reactivity and applications. The compound gained further recognition when Boehringer Ingelheim included related fluorinated phenol derivatives in their open innovation portal (opnMe.com), highlighting the pharmaceutical industry's interest in these structural motifs as components of drug discovery platforms [2] .
The strategic placement of bromine at the meta-position relative to both the hydroxyl and trifluoromethoxy groups creates exceptional synthetic utility for this compound in transition metal-catalyzed reactions. The bromine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient carbon-carbon bond formation at that specific position. This allows synthetic chemists to introduce complex carbon frameworks while preserving the valuable trifluoromethoxy group and phenolic functionality. The compound readily participates in Suzuki-Miyaura couplings with arylboronic acids, Sonogashira reactions with terminal alkynes, and Buchwald-Hartwig aminations with amines, making it a versatile intermediate for constructing diverse molecular architectures. This reactivity profile is particularly valuable in pharmaceutical synthesis, where late-stage functionalization strategies demand selective transformations on complex scaffolds [2] [6].
The phenolic hydroxyl group provides an additional site for structural diversification through O-alkylation, O-acylation, or deoxyhalogenation reactions. These transformations allow conversion to various ether and ester derivatives, further expanding the compound's utility as a synthetic building block. The simultaneous presence of multiple functional groups creates opportunities for orthogonal reactivity, where specific functional groups can be modified selectively without affecting others. This characteristic makes 3-Bromo-5-(trifluoromethoxy)phenol particularly valuable for designing cascade reactions and tandem transformations that efficiently build molecular complexity. Its application as a precursor to more complex trifluoromethoxy-containing structures addresses a significant synthetic challenge, as direct introduction of the -OCF₃ group onto advanced intermediates is often problematic due to harsh reaction conditions or limited reagent compatibility [4].
In medicinal chemistry, the structural features of 3-Bromo-5-(trifluoromethoxy)phenol align strategically with contemporary drug design principles. The trifluoromethoxy group significantly enhances lipophilicity parameters (as evidenced by the XLOGP3 value of 3.14), which facilitates membrane penetration and improves absorption characteristics. Computational predictions indicate the compound exhibits high gastrointestinal absorption and blood-brain barrier penetration, properties highly desirable for central nervous system targets and systemically administered therapeutics. These predictions align with the known effects of fluorination in marketed drugs, where fluorinated groups typically improve pharmacokinetic profiles by increasing metabolic stability and enhancing membrane permeability [2].
The compound serves as a key precursor in synthesizing pharmacologically active molecules targeting various disease pathways. Its structure appears in the synthesis of enzyme inhibitors, particularly those targeting hydrolases and oxidoreductases where the electron-deficient aromatic system can interact with catalytic residues. The bromine handle allows efficient conversion to aryl metal species (lithium, magnesium, zinc reagents) that serve as nucleophiles in additions to electrophilic centers. This reactivity enables rapid exploration of structure-activity relationships around the aromatic core. The trifluoromethoxy group's unique electronic properties and metabolic resistance to oxidative degradation contribute significantly to the biological half-life of resulting drug candidates. Computational screening indicates the compound exhibits CYP1A2 inhibition potential, suggesting its derivatives may interact with this important drug-metabolizing enzyme, a consideration in drug design programs targeting neurological disorders and inflammation where CYP1A2 plays significant roles [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3